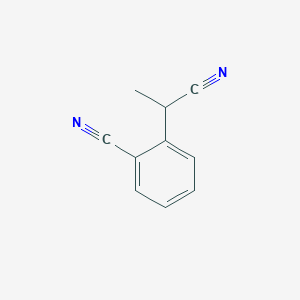

2-(1-Cyanoethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

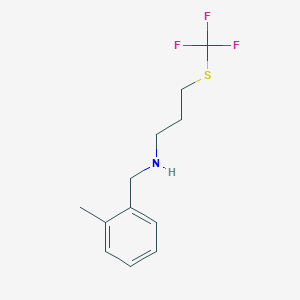

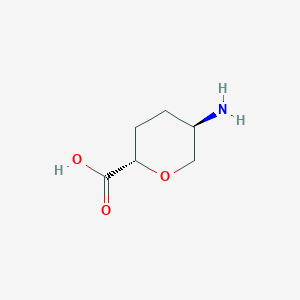

Le 2-(1-Cyanoéthyl)benzonitrile est un composé organique de formule moléculaire C10H8N2. C'est un dérivé du benzonitrile, où un groupe cyanoéthyle est attaché au cycle benzénique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 2-(1-Cyanoéthyl)benzonitrile peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du benzonitrile avec l'acrylonitrile en présence d'une base, telle que l'hydroxyde de sodium, sous reflux. La réaction se déroule via un mécanisme d'addition nucléophile, conduisant à la formation du produit souhaité .

Méthodes de production industrielle

Dans un cadre industriel, la synthèse du 2-(1-Cyanoéthyl)benzonitrile peut être optimisée en utilisant des réacteurs à flux continu. Cela permet un meilleur contrôle des paramètres réactionnels, tels que la température et la pression, conduisant à des rendements plus élevés et à la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(1-Cyanoéthyl)benzonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants en utilisant des agents oxydants comme le permanganate de potassium.

Réduction : La réduction du groupe nitrile peut produire des amines primaires en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Le groupe cyanoéthyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles tels que les amines ou les alcools en conditions basiques.

Principaux produits formés

Oxydation : Acides carboxyliques correspondants.

Réduction : Amines primaires.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le 2-(1-Cyanoéthyl)benzonitrile a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour son potentiel en tant que bloc de construction dans la synthèse de composés biologiquement actifs.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa capacité à former divers dérivés.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

5. Mécanisme d'action

Le mécanisme d'action du 2-(1-Cyanoéthyl)benzonitrile implique sa capacité à subir des réactions d'addition et de substitution nucléophiles. Le groupe cyano agit comme un groupe attracteur d'électrons, rendant le composé plus réactif envers les nucléophiles. Cette réactivité est exploitée dans diverses applications synthétiques pour former de nouvelles liaisons carbone-carbone et carbone-azote .

Applications De Recherche Scientifique

2-(1-Cyanoethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development due to its ability to form various derivatives.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(1-Cyanoethyl)benzonitrile involves its ability to undergo nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-nitrogen bonds .

Comparaison Avec Des Composés Similaires

Composés similaires

Benzonitrile : Un composé plus simple avec un seul groupe cyano attaché au cycle benzénique.

2-Phénylacétonitrile : Structure similaire mais avec un groupe phényle au lieu d'un groupe cyanoéthyle.

3-Cyanopyridine : Contient un groupe cyano attaché à un cycle pyridine.

Unicité

Le 2-(1-Cyanoéthyl)benzonitrile est unique en raison de la présence à la fois d'un groupe cyano et d'un groupe éthyle attaché au cycle benzénique. Cette double fonctionnalité permet une plus large gamme de réactions chimiques et d'applications par rapport aux nitriles plus simples .

Propriétés

IUPAC Name |

2-(1-cyanoethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-8(6-11)10-5-3-2-4-9(10)7-12/h2-5,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSFIOOQRPHCFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine](/img/structure/B11761687.png)

![Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]](/img/structure/B11761696.png)

![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)

![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)

![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)

![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)

![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)